4-(Hydroxymethyl)-2,6-dimethylphenyl acetate
Overview
Description
4-(Hydroxymethyl)-2,6-dimethylphenyl acetate is a chemical compound characterized by its unique structure, which includes a hydroxymethyl group attached to a phenyl ring with two methyl groups at the 2 and 6 positions, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-2,6-dimethylphenyl acetate typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethylphenol as the starting material.
Hydroxymethylation: The phenol undergoes hydroxymethylation, where a hydroxymethyl group is introduced to the phenyl ring.
Acetylation: The hydroxymethylated product is then acetylated to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)-2,6-dimethylphenyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The acetate group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: 4-(Hydroxymethyl)-2,6-dimethylbenzoic acid.
Reduction: 4-(Hydroxymethyl)-2,6-dimethylphenol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-(Hydroxymethyl)-2,6-dimethylphenyl acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(Hydroxymethyl)-2,6-dimethylphenyl acetate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
4-(Hydroxymethyl)benzoic Acid: Similar structure but lacks the methyl groups.
2,6-Dimethylphenol: Similar phenyl structure but without the hydroxymethyl and acetate groups.
Acetophenone: Similar acetate group but different phenyl structure.
Properties
IUPAC Name |
[4-(hydroxymethyl)-2,6-dimethylphenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-4-10(6-12)5-8(2)11(7)14-9(3)13/h4-5,12H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGGJNYPXBKTJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651106 | |
Record name | 4-(Hydroxymethyl)-2,6-dimethylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-75-1 | |
Record name | 4-(Hydroxymethyl)-2,6-dimethylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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